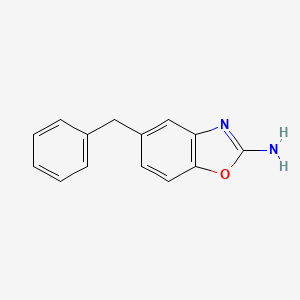

5-Benzyl-1,3-benzoxazol-2-amine

Descripción general

Descripción

5-Benzyl-1,3-benzoxazol-2-amine is an organic compound with the molecular formula C14H12N2O It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,3-benzoxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).

Reaction Scheme:

Starting Materials: 2-aminophenol and benzyl bromide.

Reagents: Potassium carbonate (base).

Solvent: Ethanol or DMF.

Conditions: Reflux.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Benzyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Halides, alkoxides.

Major Products Formed

Oxidation: Benzoxazole oxides.

Reduction: Amine derivatives.

Substitution: Substituted benzoxazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Benzyl-1,3-benzoxazol-2-amine serves as a critical scaffold in drug discovery. Its derivatives have been investigated for various pharmacological activities, including:

- Antimicrobial Activity : Studies have demonstrated that benzoxazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound have shown efficacy against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer cells (HCT-116) . The mechanism often involves the inhibition of specific cellular pathways linked to cancer proliferation.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoxazole derivatives on different cancer cell lines. Compounds were tested using a colorimetric assay with WST-1 reagent to assess cell viability. Results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations .

Fluorescent Dyes

This compound is utilized in developing fluorescent probes for biological imaging. Its unique photophysical properties allow researchers to visualize cellular processes with high precision, making it valuable in biological research .

Material Science

In material science, this compound is incorporated into polymers to enhance their optical properties. The incorporation of benzoxazole derivatives improves the performance of materials used in electronics and photonics .

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting specific metal ions. Its application aids in environmental monitoring and quality control within manufacturing processes .

Biological Research

Researchers leverage this compound to study protein interactions and cellular signaling pathways. This exploration contributes to advancements in biochemistry and molecular biology by elucidating the mechanisms of action at the molecular level .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-Benzyl-1,3-benzoxazol-2-amine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, inhibiting the replication process in cancer cells. Additionally, the amine group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Benzyl-1,3-thiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen.

5-Benzyl-1,3-imidazol-2-amine: Contains a nitrogen atom in place of the oxygen in the oxazole ring.

5-Benzyl-1,3-oxazol-2-amine: Lacks the benzene ring fused to the oxazole.

Uniqueness

5-Benzyl-1,3-benzoxazol-2-amine is unique due to the presence of both the benzyl and benzoxazole moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Actividad Biológica

5-Benzyl-1,3-benzoxazol-2-amine (CAS No. 1375473-29-2) is a synthetic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzene ring fused with an oxazole ring, characterized by the molecular formula C14H12N2O. The structure contributes to its potential interactions with various biological targets.

The compound exhibits a multifaceted mechanism of action that influences several biochemical pathways:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, affecting drug metabolism and influencing various metabolic pathways.

- Cell Signaling Modulation : The compound modulates the activity of kinases and phosphatases, which are critical for cell signaling and regulation of cellular processes such as apoptosis and cell cycle progression.

- Binding Affinity : this compound binds to specific biomolecules, altering their conformation and activity. This binding can lead to either inhibition or activation of enzyme functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Antibacterial Efficacy : The compound has shown significant antibacterial activity against both Gram-positive (e.g., Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentration (MIC) for effective antibacterial action was observed at concentrations as low as 25 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Streptococcus pyogenes | 25 |

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Antifungal Activity

In addition to antibacterial properties, the compound exhibits moderate antifungal activity against pathogens such as Candida albicans and Aspergillus clavatus. This broad-spectrum activity underscores its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Potential

This compound has also been explored for its anticancer properties. Various derivatives have demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity makes them promising candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoxazole derivatives, including this compound:

- Molecular Docking Studies : Research utilizing molecular docking has suggested that the antibacterial activity is linked to the inhibition of DNA gyrase in bacteria like E. coli, providing insights into how structural modifications can enhance efficacy .

- Structure–Activity Relationship (SAR) : A detailed SAR analysis has been conducted on various benzoxazole derivatives, leading to the identification of key structural features that enhance biological activity against microbial strains and cancer cells .

Applications in Scientific Research

This compound is not only significant in medicinal chemistry but also finds applications in:

- Drug Design : Its role as a pharmacophore in developing new antimicrobial and anticancer agents.

- Biochemical Probes : Used in assays to study enzyme interactions and cellular pathways.

- Materials Science : Employed in synthesizing advanced materials due to its stability and electronic properties.

Propiedades

IUPAC Name |

5-benzyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-14-16-12-9-11(6-7-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWPJMUINIVRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.